5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with ethoxy, dimethyl, and sulfonamide groups, along with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Sulfonation: The nitrated compound is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Substitution: The nitro group is reduced to an amine, which is then reacted with pyridine-4-carboxaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in combination with other antibiotics for its synergistic effects.
Uniqueness
5-ETHOXY-2,4-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of a pyridine moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides .
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-10-16(13(3)9-12(15)2)22(19,20)18-11-14-5-7-17-8-6-14/h5-10,18H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFJCIRSSUTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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